Cas no 135423-84-6 (L-Glutamic acid,N-[4-[[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl]-2-propyn-1-ylamino]benzoyl]-)

L-Glutamic acid,N-[4-[[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl]-2-propyn-1-ylamino]benzoyl]- structure
135423-84-6 structure
Product Name:L-Glutamic acid,N-[4-[[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl]-2-propyn-1-ylamino]benzoyl]-
Numero CAS:135423-84-6
MF:C23H23N7O5
MW:477.472624063492
CID:208661
PubChem ID:131878
Update Time:2025-04-19

L-Glutamic acid,N-[4-[[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl]-2-propyn-1-ylamino]benzoyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • L-Glutamic acid,N-[4-[[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl]-2-propyn-1-ylamino]benzoyl]-
    • 10-propargyl-5-deazaaminopterin analog of folic acid
    • L-Glutamic acid,N-[4-[[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl]-2-propyn-1-ylamino]benz...
    • 10-Pdapt
    • L-Glutamic acid, N-(4-(((2,4-diaminopyrido(2,3-d)pyrimidin-6-yl)methyl)-2-propynylamino)benzoyl)-
    • N-(4-{[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl](prop-2-yn-1-yl)amino}benzoyl)-L-glutamic acid
    • (2S)-2-[[4-[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid
    • 135423-84-6
    • DTXSID00929000
    • N-(4-{[(4-Amino-2-imino-2,3-dihydropyrido[2,3-d]pyrimidin-6-yl)methyl](prop-2-yn-1-yl)amino}benzoyl)glutamic acid
    • Inchi: 1S/C23H23N7O5/c1-2-9-30(12-13-10-16-19(24)28-23(25)29-20(16)26-11-13)15-5-3-14(4-6-15)21(33)27-17(22(34)35)7-8-18(31)32/h1,3-6,10-11,17H,7-9,12H2,(H,27,33)(H,31,32)(H,34,35)(H4,24,25,26,28,29)/t17-/m0/s1
    • Chiave InChI: IOYMKUPOYSMDNI-KRWDZBQOSA-N
    • Sorrisi: OC([C@H](CCC(=O)O)NC(C1C=CC(=CC=1)N(CC#C)CC1C=NC2C(=C(N)N=C(N)N=2)C=1)=O)=O

Proprietà calcolate

  • Massa esatta: 477.17629
  • Massa monoisotopica: 477.176
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 35
  • Conta legami ruotabili: 10
  • Complessità: 809
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.6
  • Superficie polare topologica: 198Ų

Proprietà sperimentali

  • Densità: 1.495
  • Indice di rifrazione: 1.734
  • PSA: 197.65

L-Glutamic acid,N-[4-[[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl]-2-propyn-1-ylamino]benzoyl]- Letteratura correlata

Fornitori consigliati
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd